molecular formula C16H9ClO3 B5876164 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione

Cat. No.: B5876164
M. Wt: 284.69 g/mol
InChI Key: STKPQYDIDRHMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a chlorophenyl group attached to the naphthalene ring, which is further substituted with hydroxyl and keto groups. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione typically involves the reaction of 4-chlorophenyl derivatives with naphthoquinone precursors. One common method involves the Friedel-Crafts acylation of 4-chlorophenyl compounds with naphthoquinone under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can bind to DNA and interfere with cellular replication processes, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorophenyl and hydroxynaphthalene moieties enhances its potential as a multifunctional therapeutic agent .

Properties

IUPAC Name

3-(4-chlorophenyl)-4-hydroxynaphthalene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClO3/c17-10-7-5-9(6-8-10)13-14(18)11-3-1-2-4-12(11)15(19)16(13)20/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKPQYDIDRHMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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